molecular formula C10H12O5S B13902206 3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid CAS No. 539814-13-6

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid

Cat. No.: B13902206
CAS No.: 539814-13-6
M. Wt: 244.27 g/mol
InChI Key: JWSAQDQDHQJWSG-UHFFFAOYSA-N
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Description

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid is an organic compound with the molecular formula C10H12O5S It is characterized by a cyclohexadienone core substituted with a methylsulfonyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid typically involves the following steps:

    Formation of the Cyclohexadienone Core: The cyclohexadienone core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or alkane derivatives.

    Substitution: Formation of sulfonamide or sulfonothiol derivatives.

Scientific Research Applications

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The methylsulfonyl group plays a crucial role in its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid
  • 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid

Uniqueness

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

539814-13-6

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

3-(4-methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid

InChI

InChI=1S/C10H12O5S/c1-16(14,15)8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6-7H,3,5H2,1H3,(H,12,13)

InChI Key

JWSAQDQDHQJWSG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=O)C(C=C1)CCC(=O)O

Origin of Product

United States

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